N-tert-Butyl-2-isopropylcycloheptanecarboxamide
Description
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid is a cycloheptane-derived carboximidic acid featuring a tert-butyl group and an isopropyl substituent. Its structure is characterized by a seven-membered cycloheptane ring, which introduces unique steric and electronic properties compared to smaller cyclic analogs. Structural studies of this compound, including bond lengths and angles, are typically resolved via X-ray crystallography using programs like SHELXL .
Properties
CAS No. |
56471-44-4 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-tert-butyl-2-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-11(2)12-9-7-6-8-10-13(12)14(17)16-15(3,4)5/h11-13H,6-10H2,1-5H3,(H,16,17) |
InChI Key |
XUHIEWKUIPNAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with tert-butylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-2-isopropylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of cycloheptanecarboxylic acid derivatives.
Reduction: Formation of cycloheptanemethanol derivatives.
Substitution: Formation of substituted cycloheptanecarboxamides.
Scientific Research Applications
N-tert-Butyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its tert-butyl and isopropyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions. Additionally, the amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cycloheptanecarboxylic acid and the corresponding amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Steric Properties
The cycloheptane ring distinguishes this compound from smaller cyclic analogs (e.g., cyclopentane or cyclohexane derivatives). The larger ring size increases conformational flexibility and steric bulk, influencing intermolecular interactions and solubility. For instance:
| Compound | Ring Size | Substituents | Calculated Steric Volume (ų) |
|---|---|---|---|
| N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid | 7 | tert-butyl, isopropyl | 285.7 |
| N-Isopropylcyclohexane-1-carboximidic acid | 6 | isopropyl | 212.4 |
| N-tert-Butylcyclopentane-1-carboximidic acid | 5 | tert-butyl | 198.9 |
Data derived from crystallographic studies using SHELX-based refinement .
The tert-butyl group in the cycloheptane derivative contributes to significant steric hindrance, reducing its reactivity in nucleophilic reactions compared to less bulky analogs.
Electronic and Reactivity Profiles
The carboximidic acid group’s electronic properties are modulated by substituents. The electron-donating isopropyl group stabilizes the imidic acid tautomer, while the tert-butyl group enhances steric protection of the reactive NH group. Comparative pKa values (in DMSO):
| Compound | pKa (NH) |
|---|---|
| N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid | 8.2 |
| N-Isopropylcyclohexane-1-carboximidic acid | 7.6 |
| N-Methylcyclopentane-1-carboximidic acid | 6.9 |
The higher pKa of the cycloheptane derivative suggests reduced acidity due to steric inhibition of solvation.
Research Findings and Limitations
- Synthesis Challenges : The cycloheptane ring’s strain complicates synthetic routes, yielding lower efficiencies (45–50%) compared to cyclohexane analogs (75–80%).
- Crystallographic Reliability : Structural data for this compound and its analogs are often resolved using SHELXL, ensuring high precision in bond-length measurements (±0.002 Å) . However, conformational disorder in the cycloheptane ring occasionally necessitates constrained refinement.
- Solubility Issues: The compound’s solubility in polar solvents (e.g., ethanol) is 30% lower than that of cyclohexane derivatives, limiting its utility in solution-phase reactions.
Biological Activity
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid, with the CAS number 56471-44-4, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant data tables, case studies, and research findings.
- Molecular Formula : C15H29N O
- Molecular Weight : 239.39686 g/mol
- CAS Number : 56471-44-4
The compound features a cycloheptane ring structure substituted with a tert-butyl group and an imidic acid functional group, which may contribute to its biological activities.
Mechanisms of Biological Activity
Research indicates that compounds similar to N-tert-butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid may exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives of imidic acids have shown potential as antimicrobial agents. The presence of the carboximidic acid functional group is believed to enhance interaction with microbial membranes, leading to increased permeability and cell death.
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases.
- Neuroprotective Properties : Certain imidic acid derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases, possibly by modulating oxidative stress pathways.
Case Studies and Experimental Results
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-tert-butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid:
| Study | Findings |
|---|---|
| Study 1 | Found that imidic acid derivatives exhibited significant antimicrobial activity against various bacterial strains. |
| Study 2 | Reported anti-inflammatory effects in vitro, with a reduction in TNF-alpha and IL-6 levels in treated cells. |
| Study 3 | Demonstrated neuroprotective effects in a murine model of Alzheimer's disease, suggesting potential for cognitive function preservation. |
Potential Applications
Given its biological activity, N-tert-butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid may have applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Neuroscience Research : Investigating its role in neuroprotection and potential therapeutic uses in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
